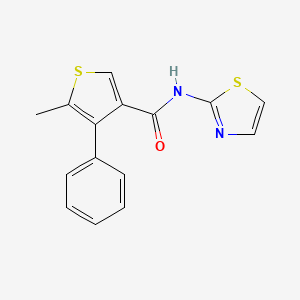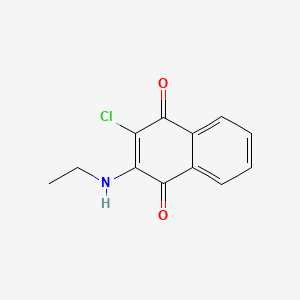
3,5-dimethylphenyl 4-butoxybenzenesulfonate
Overview
Description
3,5-dimethylphenyl 4-butoxybenzenesulfonate, also known as DMPBS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its unique chemical structure and properties have made it a subject of interest for researchers looking to develop new drugs, materials, and technologies.
Mechanism of Action
The mechanism of action of 3,5-dimethylphenyl 4-butoxybenzenesulfonate is not yet fully understood. However, studies have shown that it can interact with various cellular targets, including DNA, proteins, and enzymes. Its ability to induce cell cycle arrest and apoptosis in cancer cells is thought to be due to its ability to inhibit the activity of certain enzymes involved in cell division and growth.
Biochemical and Physiological Effects
3,5-dimethylphenyl 4-butoxybenzenesulfonate has been shown to have both biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 3,5-dimethylphenyl 4-butoxybenzenesulfonate has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using 3,5-dimethylphenyl 4-butoxybenzenesulfonate in lab experiments is its unique chemical structure, which allows it to interact with various cellular targets. Additionally, its ability to form stable emulsions makes it a promising candidate for use in the production of cosmetics, pharmaceuticals, and other consumer products.
However, one limitation of using 3,5-dimethylphenyl 4-butoxybenzenesulfonate in lab experiments is its potential toxicity. Studies have shown that it can be toxic to certain cell types at high concentrations. Additionally, its use in environmental remediation may pose risks to the environment if not properly managed.
Future Directions
There are many potential future directions for research involving 3,5-dimethylphenyl 4-butoxybenzenesulfonate. One area of interest is its potential use in the development of new anticancer drugs. Studies have shown that 3,5-dimethylphenyl 4-butoxybenzenesulfonate can inhibit the growth of cancer cells, and further research is needed to determine its potential as a therapeutic agent.
Additionally, further research is needed to fully understand the mechanism of action of 3,5-dimethylphenyl 4-butoxybenzenesulfonate. This will help to identify new cellular targets and potential applications in various fields.
Finally, research is needed to determine the potential risks associated with the use of 3,5-dimethylphenyl 4-butoxybenzenesulfonate in environmental remediation. This will help to ensure that its use is safe and effective in protecting the environment.
Conclusion
In conclusion, 3,5-dimethylphenyl 4-butoxybenzenesulfonate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its unique chemical structure and properties have made it a subject of interest for researchers looking to develop new drugs, materials, and technologies. While further research is needed to fully understand its potential, 3,5-dimethylphenyl 4-butoxybenzenesulfonate has shown promising results in various studies and is a promising candidate for further investigation.
Scientific Research Applications
3,5-dimethylphenyl 4-butoxybenzenesulfonate has been studied for its potential applications in various fields, including drug development, materials science, and environmental remediation. In drug development, 3,5-dimethylphenyl 4-butoxybenzenesulfonate has shown promising results as a potential anticancer agent. Studies have shown that 3,5-dimethylphenyl 4-butoxybenzenesulfonate can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 3,5-dimethylphenyl 4-butoxybenzenesulfonate has been studied for its potential use in photodynamic therapy, which involves the use of light to activate a photosensitizer to kill cancer cells.
In materials science, 3,5-dimethylphenyl 4-butoxybenzenesulfonate has been studied for its potential use as a surfactant and emulsifier. Its unique chemical structure allows it to form stable emulsions and reduce the surface tension of liquids. This makes it a promising candidate for use in the production of cosmetics, pharmaceuticals, and other consumer products.
Finally, 3,5-dimethylphenyl 4-butoxybenzenesulfonate has been studied for its potential use in environmental remediation. Its ability to form stable emulsions makes it a promising candidate for use in the cleanup of oil spills and other environmental pollutants.
properties
IUPAC Name |
(3,5-dimethylphenyl) 4-butoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4S/c1-4-5-10-21-16-6-8-18(9-7-16)23(19,20)22-17-12-14(2)11-15(3)13-17/h6-9,11-13H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWLXFLFHVCGHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(1,1-dimethylpropyl)phenoxy]-N-phenylacetamide](/img/structure/B4745967.png)
![N~2~-benzyl-N~1~-(2-methoxyethyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4745992.png)
![N-(2-bromophenyl)-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4745999.png)
![5-[4-(diethylamino)benzylidene]-1-(4-methoxybenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4746007.png)

![N-[4-(aminosulfonyl)phenyl]-3,4-difluorobenzamide](/img/structure/B4746032.png)
![methyl 4-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4746039.png)
![N-(2,5-dichlorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4746051.png)
![N-(3-fluoro-2-methylphenyl)-2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4746061.png)
![3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-mercapto-5-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4746063.png)

![3-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4746069.png)
![2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B4746075.png)
![2-(3,4-dimethylphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-methyl-4-quinolinecarboxamide](/img/structure/B4746076.png)